molecular formula C22H24O11 B12301004 Viscumiside A

Viscumiside A

Cat. No.: B12301004
M. Wt: 464.4 g/mol
InChI Key: KZQCCKUDYVSOLC-UHFFFAOYSA-N
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Description

Viscumiside A is a bioactive glycoside compound isolated from plants of the Viscum genus, such as Viscum album (European mistletoe). Structurally, it belongs to the class of phenylethanoid glycosides, characterized by a phenylpropanoid moiety linked to a sugar unit (typically glucose or rhamnose). Its molecular formula is C${29}$H${36}$O$_{15}$, with a molecular weight of 624.6 g/mol. The compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties, attributed to its ability to modulate cellular redox balance and inhibit pro-inflammatory cytokines like TNF-α and IL-6 .

This compound’s structure comprises a central aglycone (phenylpropanoid) bonded to a trisaccharide chain. Key functional groups include hydroxyl (-OH), methoxy (-OCH$_3$), and ester linkages, which influence its solubility in polar solvents (e.g., methanol, water) and bioavailability . Its NMR and mass spectrometry data (e.g., $^{13}$C NMR: δ 170–175 ppm for ester carbonyls) align with other phenylethanoid glycosides, though specific spectral signatures distinguish it from analogues .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQCCKUDYVSOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Viscumiside A involves several steps, starting from the extraction of the compound from the plant Viscum album. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the glycosides. The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory synthesis. Large-scale extraction and purification processes are employed to obtain the compound in significant quantities. These processes may involve the use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Key Reaction Mechanisms

Reactions can be influenced by:

  • Catalysts : Substances that accelerate reactions without being consumed (e.g., palladium or ruthenium complexes in cleavage reactions) .

  • Environmental triggers : pH changes, redox conditions, or reactive oxygen species (ROS) .

  • Bioorthogonality : Reactions designed to proceed selectively in biological systems, avoiding interference with native biomolecules .

Methodological Challenges

Analyzing chemical reactions often requires:

  • Monitoring techniques : Spectroscopy, chromatography, or gas detection (e.g., CO₂ detection via limewater fogging) .

  • Controlled conditions : Temperature, solvent choice, and reactant stoichiometry .

  • Catalytic efficiency : Recent advances show electric fields can boost reaction rates by up to 100,000-fold in surface catalysis .

Data Table Example (Generic Reactions)

Reaction Type Example Key Observations
Synthesis Steel wool + vinegar → Fe³⁺Heat generation, brown precipitate
Decomposition H₂O₂ + yeast → H₂O + O₂Bubbling, gas release
Double Displacement AgNO₃ + NaCl → AgCl(s) + NaNO₃White precipitate formation
Combustion Ethanol + O₂ → CO₂ + H₂OBright flame, heat release

Limitations and Recommendations

  • Missing data : No sources in the provided materials address Viscumiside A .

  • Suggested resources : Specialized databases (e.g., PubMed, SciFinder) or recent publications in phytochemistry or natural product chemistry may provide insights.

  • Experimental design : For novel compounds, reactions could be studied via:

    • Hydrolysis : Acidic/alkaline conditions to cleave ester or glycosidic bonds.

    • Redox reactions : Oxidative degradation to identify functional groups.

    • Spectroscopic analysis : NMR, MS, or IR to track structural changes.

Future Research Directions

Investigating This compound would require systematic studies, including:

  • Stability testing : Assess degradation under physiological conditions.

  • Biochemical assays : Evaluate interactions with enzymes or cellular pathways.

  • Catalyst screening : Identify activating agents for controlled bond cleavage.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.

    Biology: Investigated for its role in cellular processes and interactions with biomolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and immunomodulatory effects. It has shown promise in enhancing the efficacy of conventional cancer therapies and improving patient outcomes.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Viscumiside A involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. For example, this compound can inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis, thereby exhibiting skin-whitening effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Research Limitations and Gaps

Pharmacokinetic Data: Limited studies exist on this compound’s absorption and metabolism compared to Verbascoside, which has documented oral bioavailability of ~15% in rodents .

Synergistic Effects: No data explore this compound’s interactions with chemotherapeutic agents, unlike Echinacoside, which enhances paclitaxel efficacy .

Structural Optimization : Methoxy groups in this compound could be replaced with hydroxyl groups to improve bioactivity, a strategy validated in synthetic analogues of Verbascoside .

Q & A

Q. How can researchers ensure ethical compliance when testing this compound in animal models of disease?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines: predefined sample sizes (power analysis), randomization of treatment groups, and blinded outcome assessment. Obtain ethics committee approval (e.g., IACUC) and report mortality/adverse events transparently. Include sham-operated controls in surgical models .

Q. What steps mitigate publication bias in reporting negative or inconclusive results for this compound?

  • Methodological Answer : Register studies in public repositories (e.g., ClinicalTrials.gov or OSF) before data collection. Submit negative results to journals specializing in null findings (e.g., PLOS ONE). Use the CONSORT checklist for in vivo studies to ensure comprehensive reporting .

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